molecular formula C20H17BrCl2N4OSe B10835743 Pyrazole derivative 23

Pyrazole derivative 23

Cat. No.: B10835743
M. Wt: 559.2 g/mol
InChI Key: YUVJAEGOFXSXNJ-UHFFFAOYSA-N
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Description

Pyrazole derivative 23 is a member of the pyrazole family, which is characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, antifungal, anticancer, and antidiabetic properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazole derivative 23 typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine or its derivatives. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate under reflux conditions to form the pyrazole ring . Transition-metal catalysts, such as palladium or copper, can be employed to enhance the reaction efficiency .

Industrial Production Methods: Industrial production of this compound often utilizes one-pot multicomponent processes, which streamline the synthesis by combining multiple reactants in a single reaction vessel. This approach reduces the number of purification steps and increases overall yield . Photoredox reactions and novel reactants have also been explored to improve the scalability and sustainability of the production process .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H17BrCl2N4OSe

Molecular Weight

559.2 g/mol

IUPAC Name

5-[5-(5-bromoselenophen-2-yl)-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]-3-tert-butyl-1,2,4-oxadiazole

InChI

InChI=1S/C20H17BrCl2N4OSe/c1-10-16(18-24-19(26-28-18)20(2,3)4)25-27(13-6-5-11(22)9-12(13)23)17(10)14-7-8-15(21)29-14/h5-9H,1-4H3

InChI Key

YUVJAEGOFXSXNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=NC(=NO2)C(C)(C)C)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C([Se]4)Br

Origin of Product

United States

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